3-Fluoro-2-methylphenylacetic acid
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Overview
Description
3-Fluoro-2-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the third position and a methyl group at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylphenylacetic acid typically involves the introduction of a fluorine atom into the phenylacetic acid structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The reaction conditions often include a solvent like acetonitrile and a catalyst to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group, forming 3-fluoro-2-carboxyphenylacetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-fluoro-2-methylphenylethanol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxyphenylacetic acid.
Reduction: 3-Fluoro-2-methylphenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-2-methylphenylacetic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylphenylacetic acid
- 3-Fluoro-4-methylphenylacetic acid
- 2-Methyl-3-chlorophenylacetic acid
Uniqueness
3-Fluoro-2-methylphenylacetic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQUNYKCICBQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381349 |
Source
|
Record name | 3-Fluoro-2-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-16-3 |
Source
|
Record name | 3-Fluoro-2-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500912-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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